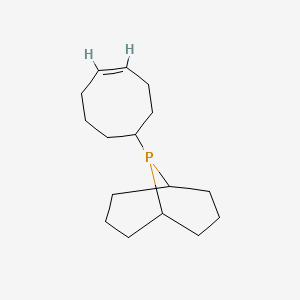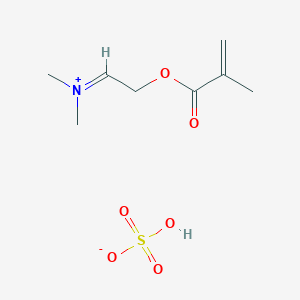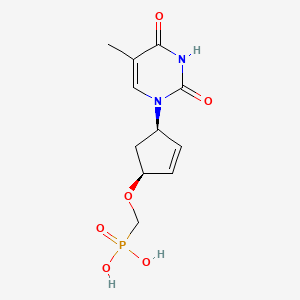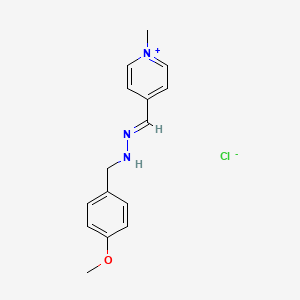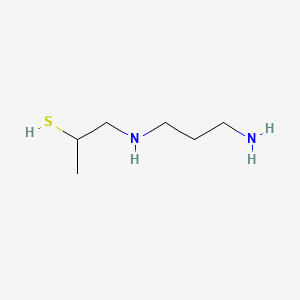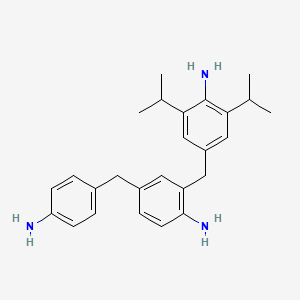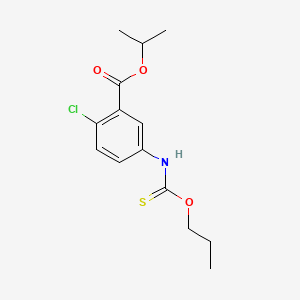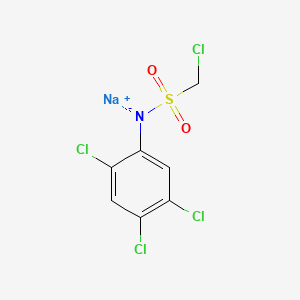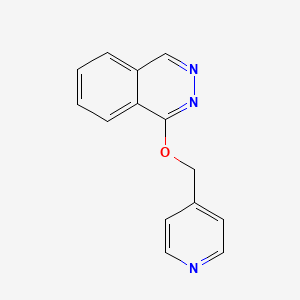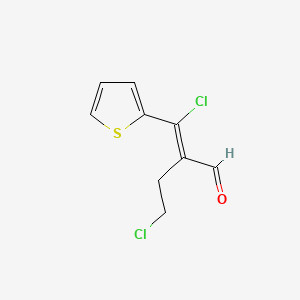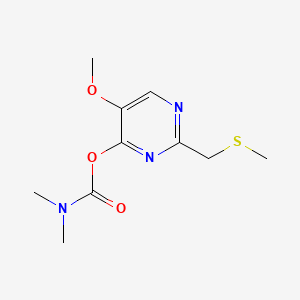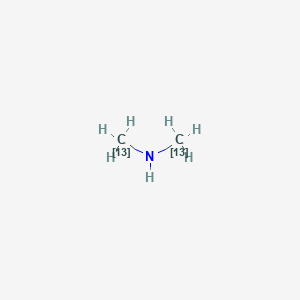
Dimethylamine-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylamine-13C2 is a labeled version of dimethylamine, where the carbon atoms are isotopically enriched with carbon-13. This compound is primarily used in scientific research to trace and study carbon pathways in chemical reactions and biological systems. The incorporation of carbon-13 makes it an invaluable tool for analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylamine-13C2 can be synthesized by the catalytic reaction of methanol-13C and ammonia at elevated temperatures and high pressure. The reaction is as follows:
2CH313OH+NH3→(CH313)2NH+2H2O
This method ensures the incorporation of carbon-13 into the dimethylamine molecule .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures to ensure efficient conversion of methanol-13C and ammonia into this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylamine-13C2 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form dimethylamine N-oxide.
Reduction: Can be reduced to form methylamine.
Substitution: Participates in nucleophilic substitution reactions due to the presence of an unshared pair of electrons on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dimethylamine N-oxide.
Reduction: Methylamine.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethylamine-13C2 is extensively used in scientific research for:
Analytical Chemistry: Serves as an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for precise quantification and structure elucidation of compounds in complex mixtures.
Biological Studies: Used to trace carbon pathways in metabolic studies, helping to understand biochemical processes and pathways.
Medicinal Chemistry: Employed in the synthesis of labeled pharmaceuticals to study drug metabolism and pharmacokinetics.
Industrial Applications: Utilized in the production of labeled compounds for various industrial processes.
Wirkmechanismus
The mechanism by which dimethylamine-13C2 exerts its effects is primarily through its role as a tracer molecule. The carbon-13 label provides a distinct signature that can be detected using analytical techniques, allowing researchers to track the fate and transformation of dimethylamine in chemical syntheses or metabolic pathways. This enables accurate monitoring and analysis of chemical reactions and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: The non-labeled version of dimethylamine.
Methylamine: A simpler amine with one methyl group.
Trimethylamine: An amine with three methyl groups.
Diethylamine: An amine with two ethyl groups.
Uniqueness
Dimethylamine-13C2 is unique due to its isotopic labeling with carbon-13, which allows for its use as a tracer in scientific research. This isotopic enrichment provides distinct mass and magnetic resonance properties that are not present in non-labeled compounds, making it an invaluable tool for precise quantification and structure elucidation in analytical chemistry .
Eigenschaften
CAS-Nummer |
765259-01-6 |
|---|---|
Molekularformel |
C2H7N |
Molekulargewicht |
47.069 g/mol |
IUPAC-Name |
N-(113C)methyl(113C)methanamine |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1+1,2+1 |
InChI-Schlüssel |
ROSDSFDQCJNGOL-ZDOIIHCHSA-N |
Isomerische SMILES |
[13CH3]N[13CH3] |
Kanonische SMILES |
CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


